2-Diazonio-1-[2-(methylamino)ethoxy]ethen-1-olate
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Overview
Description
2-Diazonio-1-[2-(methylamino)ethoxy]ethen-1-olate is a chemical compound known for its unique structure and properties It is characterized by the presence of a diazonium group, a methylamino group, and an ethenolate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-[2-(methylamino)ethoxy]ethen-1-olate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often include the use of nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperatures to ensure the stability of the diazonium salt. The reaction is usually carried out in an aqueous medium to facilitate the formation of the diazonium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow techniques and advanced purification methods such as crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-1-[2-(methylamino)ethoxy]ethen-1-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines, forming azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, cyanides, and thiols. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Coupling Reactions: These reactions often require alkaline conditions and the presence of a coupling partner such as phenol or aniline.
Reduction Reactions: Reducing agents like sodium borohydride or stannous chloride are commonly used under mild conditions.
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound.
Coupling Reactions: Azo compounds with extended conjugation.
Reduction Reactions: Corresponding amines.
Scientific Research Applications
2-Diazonio-1-[2-(methylamino)ethoxy]ethen-1-olate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo dyes and other complex molecules.
Biology: Investigated for its potential role in biochemical assays and as a labeling agent for biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-[2-(methylamino)ethoxy]ethen-1-olate involves its ability to undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, coupling reactions, and reductions. These reactions often involve the formation of intermediates that interact with molecular targets, leading to the desired chemical or biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Diazonio-1-[2-(ethylamino)ethoxy]ethen-1-olate
- 2-Diazonio-1-[2-(propylamino)ethoxy]ethen-1-olate
- 2-Diazonio-1-[2-(butylamino)ethoxy]ethen-1-olate
Uniqueness
2-Diazonio-1-[2-(methylamino)ethoxy]ethen-1-olate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties
Properties
CAS No. |
87688-60-6 |
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Molecular Formula |
C5H9N3O2 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
2-(methylamino)ethyl 2-diazoacetate |
InChI |
InChI=1S/C5H9N3O2/c1-7-2-3-10-5(9)4-8-6/h4,7H,2-3H2,1H3 |
InChI Key |
HLTPFNKZLYCRFV-UHFFFAOYSA-N |
Canonical SMILES |
CNCCOC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
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